Prop-2-ene-1-sulfonyl fluoride

Catalog No.
S13777872
CAS No.
M.F
C3H5FO2S
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-ene-1-sulfonyl fluoride

Product Name

Prop-2-ene-1-sulfonyl fluoride

IUPAC Name

prop-2-ene-1-sulfonyl fluoride

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2

InChI Key

VCUZYBBQJRJJNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)F

Prop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propene backbone. Its molecular formula is C3H5FO2S\text{C}_3\text{H}_5\text{FO}_2\text{S} and it has a molecular weight of 124.14 g/mol. The compound is notable for its high reactivity and versatility in organic synthesis, particularly due to the electrophilic nature of the sulfonyl fluoride functional group, which allows it to participate in various

  • Substitution Reactions: It reacts with nucleophiles such as amines, leading to the formation of enaminyl sulfonyl fluorides. This reaction is significant for synthesizing complex organic molecules.
  • Addition Reactions: The compound can also participate in conjugate addition reactions, where nucleophiles add across the double bond of the propene structure .

Common reagents used in reactions involving prop-2-ene-1-sulfonyl fluoride include amines, phosphines, and various catalysts such as palladium. Typical conditions for these reactions involve mild temperatures and solvents like dimethylformamide or methanol .

While specific biological activities of prop-2-ene-1-sulfonyl fluoride are not extensively documented, its derivatives are often utilized in medicinal chemistry for drug development. The sulfonyl fluoride moiety is known to interact with biological targets, including enzymes and receptors, potentially modulating their activity. This makes prop-2-ene-1-sulfonyl fluoride a valuable compound in the design of chemical probes for biological studies .

Synthetic Routes

Prop-2-ene-1-sulfonyl fluoride can be synthesized through various methods:

  • Reaction with Sodium Allylsulfonate: A common method involves reacting sodium allylsulfonate with phosphorus oxychloride under controlled conditions to yield prop-2-ene-1-sulfonyl fluoride with high purity and yield .
  • Electrochemical Methods: Recent advances have introduced electrochemical approaches for synthesizing sulfonyl fluorides, which offer environmentally friendly alternatives to traditional methods .

Industrial Production

In industrial settings, production often utilizes optimized large-scale reactions that incorporate continuous flow reactors and advanced purification techniques to ensure efficiency and product quality .

Prop-2-ene-1-sulfonyl fluoride has a wide range of applications:

  • Medicinal Chemistry: It is employed in synthesizing potential drug candidates due to its ability to form stable bioactive compounds.
  • Chemical Biology: The compound is used in developing chemical probes for studying complex biological systems.
  • Materials Science: It finds applications in fabricating advanced materials with unique properties .

Research indicates that prop-2-ene-1-sulfonyl fluoride can interact with various biological molecules due to its electrophilic nature. Studies have shown that derivatives formed from this compound can inhibit specific enzymes or alter receptor functions, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with prop-2-ene-1-sulfonyl fluoride:

Compound NameKey Differences
2-Chloroprop-2-ene-1-sulfonyl fluorideContains a chlorine atom instead of a hydrogen atom on the propene backbone.
Prop-1-ene-2-sulfonyl chlorideFeatures a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Bromoprop-2-ene-1-sulfonyl fluorideContains a bromine atom on the propene backbone.

Uniqueness

Prop-2-ene-1-sulfonyl fluoride is unique due to its high reactivity and selectivity in forming stable sulfonyl fluoride derivatives. This distinct characteristic makes it particularly valuable in various synthetic applications compared to other similar compounds .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

123.99942873 g/mol

Monoisotopic Mass

123.99942873 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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